4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoropyrrolidine moiety attached to a nitrobenzonitrile core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the 3,3-difluoropyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Nitration: The next step involves the nitration of the benzonitrile ring. This is usually carried out using a nitrating agent such as nitric acid or a nitrating mixture under controlled temperature conditions.
Coupling Reaction: The final step involves coupling the difluoropyrrolidine moiety with the nitrobenzonitrile core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the cyano group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The difluoropyrrolidine moiety can interact with active sites of enzymes, while the nitrobenzonitrile core can participate in various binding interactions .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide: A compound with a similar difluoropyrrolidine moiety but different functional groups.
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: Another compound featuring the difluoropyrrolidine ring but with a piperidine core.
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile is unique due to its combination of a difluoropyrrolidine ring and a nitrobenzonitrile core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c12-11(13)3-4-15(7-11)9-2-1-8(6-14)5-10(9)16(17)18/h1-2,5H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGDMVIGNNHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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